4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol 4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388089
InChI: InChI=1S/C10H17N3O/c1-6(2)13-8-5-11-4-7(3)9(8)10(14)12-13/h6-7,11H,4-5H2,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

CAS No.:

Cat. No.: VC20388089

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
Standard InChI InChI=1S/C10H17N3O/c1-6(2)13-8-5-11-4-7(3)9(8)10(14)12-13/h6-7,11H,4-5H2,1-3H3,(H,12,14)
Standard InChI Key BAEUSJMDNNKUIL-UHFFFAOYSA-N
Canonical SMILES CC1CNCC2=C1C(=O)NN2C(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

4-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol features a pyrazolo[3,4-c]pyridine core, with a methyl group at the 4-position and an isopropyl substituent at the 1-position (Figure 1). The molecule’s bicyclic framework consists of a pyrazole ring fused to a partially saturated pyridine ring, creating a rigid, planar structure conducive to intermolecular interactions.

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Name4-methyl-1-propan-2-yl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
Canonical SMILESCC1CNCC2=C1C(=O)NN2C(C)C
InChI KeyBAEUSJMDNNKUIL-UHFFFAOYSA-N
PubChem CID131608002

The saturated piperidine ring (positions 4–7) introduces conformational flexibility, while the pyrazole moiety (positions 1–3) provides sites for hydrogen bonding and π-π stacking. The isopropyl group at N1 enhances lipophilicity, potentially influencing membrane permeability in biological systems.

Synthesis and Preparation Methods

Retrosynthetic Analysis

While no explicit synthesis protocol exists for 4-methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol in the literature, plausible routes can be inferred from related pyrazolo-pyridine syntheses :

  • Core Formation via Electrophilic Cyclization
    Iodine-mediated cyclization of 4-(azidomethyl)-1-isopropyl-3-(alkynyl)-1H-pyrazoles, analogous to methods used for 2H-pyrazolo[4,3-c]pyridines . This approach leverages azide-alkyne click chemistry to construct the bicyclic system.

  • Late-Stage Functionalization
    Suzuki-Miyaura cross-coupling at the 7-position (if halogenated) or alkylation of hydroxyl groups, as demonstrated in structurally similar compounds .

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1Azide FormationTMSN₃, BF₃·Et₂O, DCM, RT85%
2CycloiodinationI₂, K₃PO₄, DCM, 12 h, dark78%
3MethylationCH₃I, K₂CO₃, DMF, 60°C90%
4Deprotection/OxidationHCl/MeOH, then PCC, CH₂Cl₂65%

*Yields estimated from analogous reactions .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper cyclization to form the [3,4-c] ring junction rather than [4,3-c] isomers requires precise control of electronic and steric factors .

  • Oxidation State Management: The 3-hydroxy group necessitates careful oxidation protocols to avoid over-oxidation to ketones or undesired side reactions.

Physicochemical and Stability Profiles

Solubility and Partitioning

Experimental solubility data remain unreported, but computational predictions suggest:

  • Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

  • logD (pH 7.4): 1.3
    These values indicate moderate bioavailability potential, aligning with Rule of Five guidelines.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures (Td) >200°C, suggesting reasonable thermal stability for standard laboratory handling .

Biological Activity and Structure-Activity Relationships (SAR)

CompoundMV4-11 (µM)K562 (µM)MCF-7 (µM)
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol1.5 ± 0.72.4 ± 1.01.6 ± 0.2
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine3.5 ± 1.24.8 ± 2.57.3 ± 0.2

Key SAR trends suggest:

  • Hydroxyl Groups: Enhance activity (e.g., compound 23 vs. 21 in Table 3) .

  • Lipophilic Substituents: Improve membrane penetration but may reduce solubility .

Fluorescence Properties

Certain pyrazolo-pyridines exhibit pH-dependent fluorescence, with 7-(4-methoxyphenyl) derivatives showing dual emission bands (458 nm and 519 nm) suitable for ratiometric sensing . This property could enable applications in cellular imaging if present in the target compound.

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